molecular formula C6H5NO2S B1610500 5-Mercaptopyridine-2-carboxylic acid CAS No. 24242-22-6

5-Mercaptopyridine-2-carboxylic acid

Cat. No.: B1610500
CAS No.: 24242-22-6
M. Wt: 155.18 g/mol
InChI Key: CTAJWLMNJKCYMD-UHFFFAOYSA-N
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Description

5-Mercaptopyridine-2-carboxylic acid is an organosulfur compound with the molecular formula C6H5NO2S. It is a derivative of pyridine, characterized by the presence of a mercapto group (-SH) at the 5-position and a carboxylic acid group (-COOH) at the 2-position of the pyridine ring. This compound is known for its versatile coordination chemistry and has been studied for various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Mercaptopyridine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 2-chloronicotinic acid with thiourea, followed by hydrolysis to yield the desired product. The reaction typically occurs under reflux conditions in the presence of a base such as sodium hydroxide.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial processes.

Chemical Reactions Analysis

Types of Reactions: 5-Mercaptopyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols, aldehydes.

    Substitution: Thioethers, esters.

Scientific Research Applications

5-Mercaptopyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the synthesis of advanced materials, such as nanocomposites and thin films, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of 5-mercaptopyridine-2-carboxylic acid involves its ability to coordinate with metal ions through its mercapto and carboxylic acid groups. This coordination can alter the electronic properties of the metal center, enhancing its reactivity in catalytic processes. In biological systems, the compound can interact with enzymes and proteins, disrupting their function and leading to antimicrobial effects.

Comparison with Similar Compounds

    2-Mercaptopyridine: Lacks the carboxylic acid group, making it less versatile in coordination chemistry.

    5-Mercaptopyridine-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position, leading to different coordination properties.

    2-Mercaptopyrimidine: Contains a pyrimidine ring instead of pyridine, resulting in different electronic properties and reactivity.

Uniqueness: 5-Mercaptopyridine-2-carboxylic acid is unique due to the presence of both the mercapto and carboxylic acid groups, which provide multiple coordination sites for metal ions

Properties

IUPAC Name

5-sulfanylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S/c8-6(9)5-2-1-4(10)3-7-5/h1-3,10H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAJWLMNJKCYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40947066
Record name 5-Sulfanylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24242-22-6
Record name 2-Pyridinecarboxylic acid, 5-mercapto-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024242226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Sulfanylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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